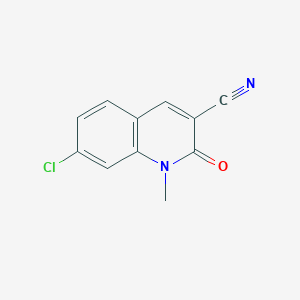
1-Cyano-2-(difluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, where a cyano group (-CN) and a difluoromethoxy group (-OCF2H) are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
The synthesis of 1-Cyano-2-(difluoromethoxy)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a reaction involving difluoromethyl ether and a suitable base.
Analyse Des Réactions Chimiques
1-Cyano-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-2-(difluoromethoxy)naphthalene.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Applications De Recherche Scientifique
1-Cyano-2-(difluoromethoxy)naphthalene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its electron-withdrawing cyano group, which enhances electron mobility.
Fluorescence Probes: Naphthalene derivatives, including this compound, are used as fluorescence probes for detecting and imaging purposes due to their strong fluorescence and photostability.
Material Science: The compound is explored for its potential use in constructing organic electronic devices, such as flexible displays and sensors.
Mécanisme D'action
The mechanism of action of 1-Cyano-2-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its electron-withdrawing cyano group and the difluoromethoxy group. These functional groups influence the compound’s electronic properties, making it suitable for applications in organic electronics. The cyano group enhances electron mobility, while the difluoromethoxy group contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
1-Cyano-2-(difluoromethoxy)naphthalene can be compared with other cyano-substituted naphthalene derivatives, such as:
1-Cyano-3-(difluoromethoxy)naphthalene: Similar structure but with the difluoromethoxy group at the 3-position.
1-Cyano-2-(trifluoromethoxy)naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing effects and stability, making it particularly useful in organic electronics and material science applications.
Propriétés
Formule moléculaire |
C12H7F2NO |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
2-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12H |
Clé InChI |
DILCZXZMJVLKPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C#N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


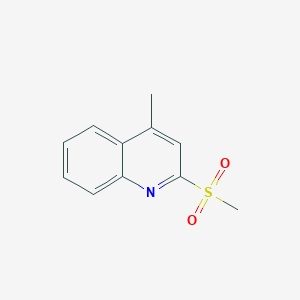

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
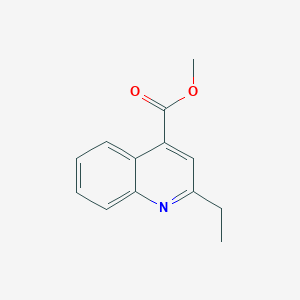

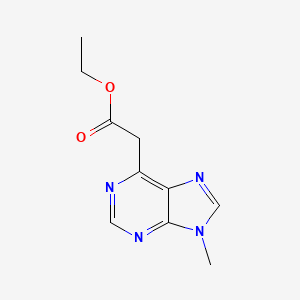

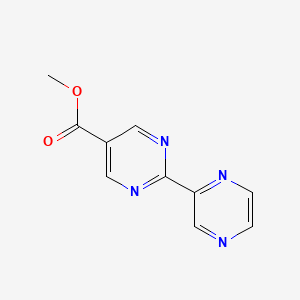

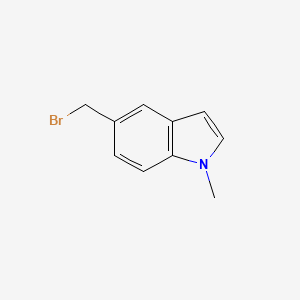
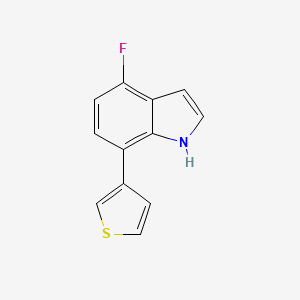
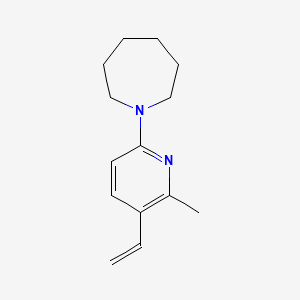
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
